molecular formula C15H21IN2O4 B2556973 3-iodopyridin-4-di-Boc-amine CAS No. 1615246-32-6

3-iodopyridin-4-di-Boc-amine

Cat. No. B2556973
CAS RN: 1615246-32-6
M. Wt: 420.247
InChI Key: HREPPKQFXCBYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-iodopyridin-4-di-Boc-amine” is a chemical compound with the molecular formula C15H21IN2O4 . It is a derivative of 3-Amino-4-iodopyridine , which is a heterocyclic compound with the empirical formula C5H5IN2 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The molecular weight of “3-iodopyridin-4-di-Boc-amine” is 420.25 . The molecular weight of 3-Amino-4-iodopyridine, a related compound, is 220.01 . The InChI key for 3-Amino-4-iodopyridine is ZJRSKTXMSIVNAU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Boc group in “3-iodopyridin-4-di-Boc-amine” can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

The form of 3-Amino-4-iodopyridine, a related compound, is solid and its melting point is 65-70 °C .

Mechanism of Action

The Boc group in “3-iodopyridin-4-di-Boc-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Safety and Hazards

3-Amino-4-iodopyridine, a related compound, has several hazard statements including H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(3-iodopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-7-8-17-9-10(11)16/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREPPKQFXCBYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=NC=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodopyridin-4-di-Boc-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.